molecular formula C14H16FN3OS B12924960 6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine CAS No. 284681-54-5

6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine

Cat. No.: B12924960
CAS No.: 284681-54-5
M. Wt: 293.36 g/mol
InChI Key: UURKELCZHKBJLY-UHFFFAOYSA-N
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Description

6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a β-keto ester or β-diketone, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol derivatives.

    Butoxylation: The sec-butoxy group can be introduced through etherification reactions using sec-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorine position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the phenylsulfanyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenylsulfanyl)-pyrimidine: Lacks the sec-butoxy group, which may affect its biological activity and solubility.

    6-sec-Butoxy-2-phenylsulfanyl-pyrimidine: Lacks the fluorine atom, which may reduce its binding affinity to certain targets.

    6-sec-Butoxy-2-(4-chlorophenylsulfanyl)-pyrimidine: Contains a chlorine atom instead of fluorine, which may alter its reactivity and biological properties.

Uniqueness

6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine is unique due to the combination of the sec-butoxy group, fluorine atom, and phenylsulfanyl group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structure features a pyrimidine ring substituted with a sec-butoxy group, a fluoro-substituted phenyl group, and a sulfanyl moiety, which may contribute to its biological efficacy.

The molecular formula of this compound is C12H16FN3OC_{12}H_{16}FN_3O with a molecular weight of approximately 227.27 g/mol. The compound exhibits notable physicochemical properties that influence its biological activity:

PropertyValue
Molecular Weight227.27 g/mol
LogP4.12
Density1.1 ± 0.1 g/cm³
Boiling Point323.9 ± 45 °C
Flash Point149.7 ± 28.7 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression and immune modulation. Research indicates that it may function by modulating kinase pathways, which are crucial in cell signaling and cancer cell proliferation.

Key Mechanisms:

  • Kinase Inhibition: The compound has been shown to inhibit multiple kinase pathways, including those related to tumor growth and survival.
  • Immune Modulation: It may enhance immune responses against tumors, facilitating tumor reactivation and apoptosis.

Biological Activity Studies

Several studies have evaluated the biological activity of pyrimidine derivatives similar to this compound, focusing on their anticancer properties.

Case Study: Anticancer Activity

A notable study explored the anticancer effects of pyrimidine derivatives, revealing that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study reported IC50 values indicating potent activity at low concentrations.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)3.8
HeLa (Cervical Cancer)4.5

Pharmacological Applications

The potential applications of this compound extend beyond anticancer activity. Its structural characteristics suggest possible use as:

  • Antiviral Agents: Due to its ability to interfere with viral replication mechanisms.
  • Anti-inflammatory Drugs: By modulating cytokine production and immune responses.
  • Neuroprotective Agents: Targeting pathways involved in neurodegeneration.

Properties

CAS No.

284681-54-5

Molecular Formula

C14H16FN3OS

Molecular Weight

293.36 g/mol

IUPAC Name

6-butan-2-yloxy-2-(4-fluorophenyl)sulfanylpyrimidin-4-amine

InChI

InChI=1S/C14H16FN3OS/c1-3-9(2)19-13-8-12(16)17-14(18-13)20-11-6-4-10(15)5-7-11/h4-9H,3H2,1-2H3,(H2,16,17,18)

InChI Key

UURKELCZHKBJLY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=NC(=C1)N)SC2=CC=C(C=C2)F

Origin of Product

United States

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